
Erythromycin, carbonate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythromycin, carbonate (ester) is a useful research compound. Its molecular formula is C38H69NO16 and its molecular weight is 796 g/mol. The purity is usually 95%.
BenchChem offers high-quality Erythromycin, carbonate (ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erythromycin, carbonate (ester) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Erythromycin A 11,12-carbonate exhibits significant antibacterial activity against various pathogens, particularly Streptococcus pneumoniae. Research indicates that derivatives of erythromycin carbonate demonstrate improved efficacy against both erythromycin-susceptible and resistant strains. For instance:
- Synthesis and Testing : A series of new 4"-O-carbamates of erythromycin A 11,12-cyclic carbonate were synthesized and evaluated. These compounds showed favorable activity against S. pneumoniae, with some exhibiting up to 133-fold higher activity compared to their precursors .
- Resistance Mechanisms : The enhanced activity of these derivatives against resistant strains is attributed to structural modifications that improve tissue penetration and reduce toxicity .
Formulation Advancements
Recent studies have focused on developing advanced drug delivery systems utilizing erythromycin carbonate:
- Prolonged Release Formulations : Research has shown that erythromycin can be formulated for prolonged release over extended periods (up to 20 days), which is particularly beneficial in treating chronic infections .
- Bone Cement Applications : Erythromycin carbonate has been incorporated into bone cement formulations to prevent postoperative infections due to its anti-inflammatory properties and ability to inhibit osteoclast formation .
Clinical Case Studies
The clinical application of erythromycin carbonate has been documented in several case studies:
- Case Study Analysis : In one study, patients treated with propionyl erythromycin lauryl sulfate experienced significant improvements in symptoms associated with bacterial infections. However, some cases reported hepatotoxicity, highlighting the importance of monitoring liver function during therapy .
- Dosing and Efficacy : The administration of erythromycin A 11,12-cyclic carbonate at doses ranging from 50 mg to 1000 mg has demonstrated effective outcomes in antibacterial therapy while maintaining a favorable safety profile .
Comparative Data Table
The following table summarizes key findings related to the antibacterial activity and formulation characteristics of erythromycin carbonate compared to traditional erythromycin:
Property | Erythromycin A | Erythromycin A 11,12-Carbonate |
---|---|---|
Antibacterial Spectrum | Moderate | Enhanced against resistant strains |
Tissue Penetration | Standard | Improved due to structural modifications |
Release Profile | Short | Prolonged (up to 20 days) |
Clinical Applications | Common | Advanced formulations in bone cement and targeted therapies |
Eigenschaften
CAS-Nummer |
54579-17-8 |
---|---|
Molekularformel |
C38H69NO16 |
Molekulargewicht |
796 g/mol |
IUPAC-Name |
carbonic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13.CH2O3/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1(3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H2,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |
InChI-Schlüssel |
ZWCGOSCDWAAFKK-YZPBMOCRSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=O)(O)O |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=O)(O)O |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.